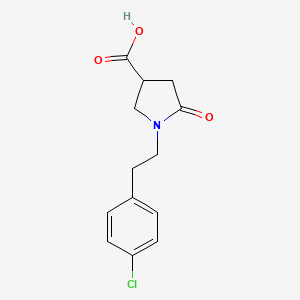

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Structural Characteristics and Classification

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the class of pyrrolidine derivatives, specifically categorized as a substituted 5-oxopyrrolidine-3-carboxylic acid. The compound features a complex molecular architecture that integrates multiple functional groups within a single structure. The core pyrrolidine ring system serves as the central scaffold, containing a five-membered heterocyclic ring with one nitrogen atom. This ring system is further modified by the presence of a ketone functionality at the 5-position, creating a lactam structure that enhances the compound's stability and reactivity profile.

The molecular structure is distinguished by the presence of a 4-chlorophenethyl substituent attached to the nitrogen atom of the pyrrolidine ring. This substituent consists of a phenyl ring bearing a chlorine atom in the para position, connected to the pyrrolidine nitrogen through an ethyl linker. The chlorinated aromatic system contributes significantly to the compound's lipophilicity and potential for intermolecular interactions through halogen bonding and pi-pi stacking interactions. The carboxylic acid group positioned at the 3-carbon of the pyrrolidine ring provides the molecule with acidic properties and serves as a reactive site for further chemical modifications.

The compound can be classified within several chemical categories based on its structural features. As a heterocyclic compound, it contains the characteristic five-membered pyrrolidine ring with nitrogen as the heteroatom. From a functional group perspective, it represents both a lactam due to the cyclic amide structure and a carboxylic acid derivative. The presence of the aromatic chlorinated substituent also places it within the category of halogenated organic compounds. This multi-functional nature makes the compound particularly valuable for synthetic chemistry applications and potential pharmaceutical development.

Table 1: Structural Classification of this compound

| Classification Category | Specific Type | Key Structural Feature |

|---|---|---|

| Heterocyclic Compound | Pyrrolidine Derivative | Five-membered ring with nitrogen |

| Functional Group | Lactam | Cyclic amide structure |

| Functional Group | Carboxylic Acid | -COOH group at position 3 |

| Aromatic Compound | Chlorinated Phenyl | Para-chlorophenyl substituent |

| Organic Halide | Aryl Chloride | Chlorine on aromatic ring |

Physicochemical Properties

The physicochemical properties of this compound are determined by its complex molecular structure and the interplay between its various functional groups. The compound has a molecular formula of C₁₃H₁₄ClNO₃ and a molecular weight of 267.71 grams per mole. This molecular weight places the compound within the optimal range for potential pharmaceutical applications, as it falls within the typical molecular weight constraints for drug-like molecules.

The presence of the carboxylic acid functional group significantly influences the compound's solubility characteristics. The compound demonstrates solubility in polar solvents, particularly water, due to the ionizable carboxylic acid group and the polar nature of the lactam ring. This aqueous solubility is enhanced by the potential for hydrogen bonding between the carboxylic acid group and water molecules. Additionally, the compound shows compatibility with organic solvents, making it versatile for various synthetic and analytical applications.

The compound's polarity is influenced by multiple factors including the carboxylic acid group, the lactam carbonyl, and the electronegative chlorine atom. These polar functionalities contribute to the molecule's overall dipole moment and affect its interaction with biological membranes and protein targets. The aromatic chlorinated substituent provides a balance of lipophilicity that may enhance membrane permeability while maintaining adequate aqueous solubility for biological activity.

Table 2: Key Physicochemical Properties

The thermal properties of the compound are influenced by its crystalline structure and intermolecular interactions. The presence of the carboxylic acid group enables hydrogen bonding between molecules, which typically results in elevated melting points and enhanced thermal stability. The aromatic ring system and the lactam structure also contribute to the compound's thermal stability through resonance stabilization and rigid molecular geometry.

Historical Context in Pyrrolidine Chemistry

The development of this compound must be understood within the broader historical context of pyrrolidine chemistry, which has played a crucial role in pharmaceutical development and natural product chemistry for decades. Pyrrolidine, also known as tetrahydropyrrole, was first discovered and characterized in the late 19th century and quickly recognized for its presence in various natural alkaloids. The five-membered nitrogen-containing ring system became a focal point for synthetic chemists due to its prevalence in biologically active natural products.

The historical significance of pyrrolidine derivatives stems from their occurrence in numerous natural alkaloids, including nicotine and hygrine, which have been known and utilized by various cultures for centuries. These natural compounds demonstrated the potential for pyrrolidine-containing molecules to exhibit significant biological activities, spurring interest in synthetic analogues and derivatives. The development of synthetic methodologies for pyrrolidine construction became a major area of research in the mid-20th century, with various cyclization strategies and asymmetric synthesis approaches being developed.

The emergence of 5-oxopyrrolidine derivatives as a distinct class of compounds represents a significant advancement in pyrrolidine chemistry. These lactam structures combine the favorable properties of the pyrrolidine ring with enhanced stability and reactivity due to the carbonyl functionality. The development of 2-pyrrolidone as an industrial chemical in the mid-20th century demonstrated the commercial viability of pyrrolidine-based compounds and established manufacturing processes that could be adapted for more complex derivatives.

Research into substituted pyrrolidine-3-carboxylic acids has intensified in recent decades, driven by their potential as pharmaceutical intermediates and bioactive compounds. The incorporation of aromatic substituents, particularly halogenated phenyl groups, represents a strategic approach to enhance the biological properties of pyrrolidine derivatives. The specific development of chlorophenethyl-substituted pyrrolidines reflects modern medicinal chemistry strategies aimed at optimizing pharmacokinetic properties and biological activity through systematic structural modification.

The historical progression from simple pyrrolidine structures to complex derivatives like this compound illustrates the evolution of synthetic organic chemistry and structure-activity relationship studies. Modern computational methods and high-throughput screening technologies have accelerated the identification and optimization of pyrrolidine derivatives for specific therapeutic applications. This compound represents the culmination of decades of research into pyrrolidine chemistry and demonstrates the continued relevance of this heterocyclic system in contemporary drug discovery efforts.

Nomenclature and Structural Variants

The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry for complex heterocyclic compounds. The compound is known by several synonyms that emphasize different aspects of its molecular structure. The primary name indicates the substitution pattern on the pyrrolidine ring, with the 4-chlorophenethyl group attached to the nitrogen atom at position 1, the ketone functionality at position 5, and the carboxylic acid group at position 3.

Alternative nomenclature includes systematic names such as "1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid," which explicitly describes the ethyl linker between the chlorophenyl group and the pyrrolidine nitrogen. The compound is also referenced by the identifier "1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic acid," which follows a different numbering convention but describes the same molecular structure. Commercial suppliers often use proprietary identifiers such as "Maybridge3_004495" for catalog and inventory purposes.

The Chemical Abstracts Service registry number 368870-06-8 provides a unique identifier for this specific compound, distinguishing it from closely related structural variants. This registration system ensures precise identification in scientific literature and commercial applications, avoiding confusion with similar pyrrolidine derivatives that may differ by only minor structural modifications.

Structural variants of this compound class include modifications to the aromatic ring substitution pattern, alterations to the alkyl linker length, and variations in the pyrrolidine ring substitution. Related compounds include analogues with different halogen substituents, such as fluoro, bromo, or iodo derivatives in place of the chlorine atom. The position of halogen substitution on the aromatic ring can also vary, with ortho and meta isomers representing distinct structural variants with potentially different biological properties.

Table 3: Nomenclature and Structural Variants

The structural relationship to other pyrrolidine-3-carboxylic acid derivatives creates a family of compounds with shared core features but distinct pharmacological profiles. Notable variants include compounds with different aromatic substituents, such as 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, which features a benzyl rather than phenethyl linker. The 2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid represents another structural variant where the chlorophenyl group is directly attached to the pyrrolidine ring at position 2.

Propriétés

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)5-6-15-8-10(13(17)18)7-12(15)16/h1-4,10H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVZABZPKCETQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381500 | |

| Record name | 1-[2-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368870-06-8 | |

| Record name | 1-[2-(4-Chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368870-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Approach

The synthesis typically starts from a suitable pyrrolidine precursor or via cyclization reactions involving amino acids or imines, followed by functional group transformations to install the 4-chlorophenethyl group and carboxylic acid. Key methods include:

Castagnoli–Cushman Reaction : This method involves the reaction of succinic anhydride with imines to form 5-oxopyrrolidine-3-carboxylic acids. The reaction is stereoselective and provides a platform for further functionalization at nitrogen.

Pd-Catalyzed C(sp³)–H Arylation : Directed C–H activation using a directing group such as 8-aminoquinoline enables the selective arylation of the pyrrolidine ring at the nitrogen substituent. This method allows the introduction of aryl groups like 4-chlorophenethyl with high regio- and stereoselectivity.

Esterification and Hydrazide Formation : Carboxylic acids can be converted to methyl esters under acidic catalysis, then to hydrazides by reaction with hydrazine hydrate. Hydrazides serve as intermediates for further heterocyclic derivatization.

Specific Preparation of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

While direct literature on this exact compound is limited, closely related compounds such as 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid have been synthesized via:

Condensation of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with 4-Chloroaniline in acetonitrile under inert atmosphere at 25 °C for 48.5 hours, yielding the corresponding 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid in 86% yield. This method may be adapted for the phenethyl derivative by using 4-chlorophenethylamine analogs.

Pd-Catalyzed Arylation of 5-oxopyrrolidine-3-carboxylic acid derivatives with aryl iodides in the presence of a directing group such as 8-aminoquinoline, using (BnO)2PO2H as additive in 1,4-dioxane at 110 °C for 21 h. This method achieves selective C–H activation and arylation at nitrogen, enabling the introduction of 4-chlorophenethyl substituents.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Castagnoli–Cushman Reaction | Succinic anhydride + imine, solvent (various) | 60–75 | Provides 5-oxopyrrolidine-3-carboxylic acid core with stereocontrol |

| Pd-Catalyzed C(sp³)–H Arylation | Pd catalyst, aryl iodide (3 equiv), (BnO)2PO2H (0.2 equiv), 1,4-dioxane, 110 °C, 21 h | 67 | Directed arylation with 8-aminoquinoline directing group; cis stereochemistry favored |

| Esterification | Methanol, catalytic H2SO4, reflux | >80 | Converts acid to methyl ester for further transformations |

| Hydrazide Formation | Hydrazine hydrate, reflux in propan-2-ol | 75–90 | Intermediate for heterocyclic derivatization |

| Direct Condensation | 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione + 4-chloroaniline, acetonitrile, 25 °C, 48.5 h | 86 | Specific for 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid analog |

Mechanistic Insights and Structural Confirmation

The Pd-catalyzed C–H activation proceeds via coordination of Pd to the directing group, formation of a palladacycle intermediate, oxidative addition of the aryl iodide, and reductive elimination to yield the arylated product with cis stereochemistry relative to the amide bond.

Structural confirmation of intermediates and products is routinely performed by 1H and 13C NMR spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and sometimes X-ray crystallography . Key spectral features include shifts in aromatic protons and carbonyl carbons indicative of substitution patterns and ring formation.

Summary Table of Key Preparation Methods

Analyse Des Réactions Chimiques

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The chlorophenethyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid involves multi-step chemical reactions that allow for the creation of various derivatives. These derivatives can be modified to enhance biological activity or target specific pathways in disease mechanisms.

Table 1: Common Derivatives and Their Biological Activities

| Derivative Name | Structure Modification | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Azole group addition | High | Moderate |

| Compound B | Hydrazone formation | Moderate | High |

| Compound C | Nitro substitution | Low | Low |

Anticancer Applications

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer).

In a comparative study, these compounds were evaluated alongside standard chemotherapeutic agents such as cisplatin. The results indicated that certain derivatives showed enhanced cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Antimicrobial Applications

The compound also demonstrates promising antimicrobial activity, particularly against multidrug-resistant strains of bacteria. For example, derivatives have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations.

Case Study : In a study involving the screening of various derivatives against clinically relevant pathogens, one derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparaison Avec Des Composés Similaires

Chloro and Hydroxy Substituents

Compounds like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () feature a chloro and hydroxyl group on the benzene ring. These substituents enhance antioxidant activity by donating hydrogen atoms to neutralize free radicals. For example:

- Compound 21 (1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one) exhibited 1.35× higher DPPH scavenging activity and a reducing power optical density of 1.149 compared to ascorbic acid .

- Compound 7 (1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid) showed strong reducing power (OD = 1.573), attributed to the nitro group’s electron-withdrawing effects enhancing radical stabilization .

Key Difference : The absence of a hydroxyl group in the target compound may reduce direct radical scavenging but improve metabolic stability.

Fluorine and Bromine Substituents

- 1-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid () introduces fluorine, which increases electronegativity and may enhance binding to enzymatic targets.

Heterocyclic Modifications

- Compound 10 (1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) incorporates a 1,3,4-oxadiazole ring, contributing to 1.5× higher antioxidant activity than ascorbic acid .

- Compound 20 (1-(5-chloro-2-hydroxyphenyl)-4-(4-phenyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one) highlights the role of sulfur-containing heterocycles in enhancing reducing power .

Structural Impact : Heterocycles improve π-π stacking and hydrogen bonding, critical for interaction with biological targets.

Antioxidant Efficacy

Antimicrobial Activity

- 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives () demonstrated activity against Gram-positive bacteria, including vancomycin-intermediate Staphylococcus aureus .

- 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid () and fluorinated analogs may exhibit enhanced membrane penetration due to fluorine’s electronegativity.

Activité Biologique

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H14ClNO3

Molecular Weight: 267.71 g/mol

IUPAC Name: this compound

SMILES Notation: C1C(CN(C1=O)CCC2=CC=C(C=C2)Cl)C(=O)O

The compound features a pyrrolidine ring with a carboxylic acid and a chlorophenyl substituent, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrrolidine Ring: The pyrrolidine structure is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Chlorophenyl Group: The 4-chlorophenethyl group is introduced via nucleophilic substitution reactions.

- Carboxylation: The final step involves the carboxylation of the pyrrolidine to yield the target compound.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies have shown that specific modifications to the structure can enhance cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

- Case Study Findings:

- A study demonstrated that compounds related to this structure significantly reduced A549 cell viability by up to 63.4% compared to untreated controls (p < 0.05) .

- Further modifications, such as introducing dichloro substitutions, enhanced anticancer activity, reducing cell viability to as low as 21.2% in some derivatives (p < 0.0001) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. However, some derivatives showed minimal antibacterial or antifungal activity (MIC > 128 µg/mL), indicating that structural modifications are necessary for improved efficacy .

The biological activity of this compound is believed to involve several mechanisms:

- Cytotoxicity Induction: The compound may induce apoptosis in cancer cells through DNA damage or disruption of cellular processes.

- Antimicrobial Action: The mechanism may include disruption of microbial cell membranes or interference with metabolic pathways.

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions using precursors like substituted anilines or styryl derivatives. For example, describes a method involving hydrazine hydrate and acetic acid under reflux to form pyrrolidine derivatives, with intermediates purified via catalytic hydrogenation. Key characterization techniques include:

- Melting point analysis (e.g., 247–248°C for intermediate 5a).

- Spectroscopy : IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm), and MS ([M+H]⁺ = 392.4).

- Elemental analysis (C, H, N percentages within ±0.3% of theoretical values) .

Q. What starting materials are critical for synthesizing this compound?

Substituted anilines (e.g., 4-chlorophenethylamine) and carboxylic acid derivatives (e.g., itaconic acid) are commonly used. highlights the use of 2,4-difluoroaniline and itaconic acid under boiling conditions to form the pyrrolidine core, followed by esterification with sulfuric acid catalysis .

Q. How is structural purity ensured during synthesis?

Purity is validated via HPLC (≥95% purity) and X-ray crystallography (e.g., single-crystal studies with R factor <0.055, as in ). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities, requiring recrystallization or chiral chromatography .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

reports a 56% yield for intermediate 5a using ethanol recrystallization. To improve yields:

- Optimize catalytic hydrogenation conditions (e.g., Pd/C catalyst loading, H₂ pressure).

- Employ microwave-assisted synthesis to reduce reaction time.

- Use kinetic vs. thermodynamic control in cyclization steps to favor desired stereoisomers .

Q. What computational methods support structure-activity relationship (SAR) studies?

Q. How do structural modifications impact biological activity?

shows that substituting the hydroxyphenyl group with dichloro substituents enhances antimicrobial activity (MIC = 4–8 µg/mL against Staphylococcus aureus). SAR trends include:

- Electron-withdrawing groups (e.g., Cl, F) improve membrane permeability.

- Hydrophobic side chains (e.g., phenethyl) increase target binding affinity .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in spectroscopic data?

Q. What statistical methods validate biological assay results?

uses two-way ANOVA and Kruskal–Wallis tests (p < 0.05) to assess cytotoxicity in A549 lung cells. For dose-response curves, nonlinear regression (e.g., Hill slope) quantifies IC₅₀ values .

Methodological Tables

Table 1: Key Synthetic Parameters from

| Intermediate | Yield (%) | Melting Point (°C) | [M+H]⁺ (m/z) |

|---|---|---|---|

| 5a | 56 | 247–248 | 392.4 |

| 5b | 48 | 235–237 | 406.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.